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molecular formula C21H25ClN2O3 B155916 (S)-cetirizine CAS No. 130018-76-7

(S)-cetirizine

Cat. No. B155916
M. Wt: 388.9 g/mol
InChI Key: ZKLPARSLTMPFCP-NRFANRHFSA-N
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Patent
US06046332

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
133.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Name
Jones reagent
Quantity
130 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
560 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
133.7 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in a period of 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Celite (100 g) was then added
STIRRING
Type
STIRRING
Details
the suspension was stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite (13×2 cm)
WASH
Type
WASH
Details
washed with 2:1 acetone-water (3×200 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the most acetone from the combined filtrate
CUSTOM
Type
CUSTOM
Details
gave a aqueous suspension
WASH
Type
WASH
Details
The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure
ADDITION
Type
ADDITION
Details
Water (500 ml) was added to the isolated middle oily layer
WASH
Type
WASH
Details
After being washed with dichloromethane (2×200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
ADDITION
Type
ADDITION
Details
was treated with charcoal (10 g)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite (13×2 cm)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06046332

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
133.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Name
Jones reagent
Quantity
130 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
560 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
133.7 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in a period of 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Celite (100 g) was then added
STIRRING
Type
STIRRING
Details
the suspension was stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite (13×2 cm)
WASH
Type
WASH
Details
washed with 2:1 acetone-water (3×200 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the most acetone from the combined filtrate
CUSTOM
Type
CUSTOM
Details
gave a aqueous suspension
WASH
Type
WASH
Details
The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure
ADDITION
Type
ADDITION
Details
Water (500 ml) was added to the isolated middle oily layer
WASH
Type
WASH
Details
After being washed with dichloromethane (2×200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
ADDITION
Type
ADDITION
Details
was treated with charcoal (10 g)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite (13×2 cm)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06046332

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
133.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Name
Jones reagent
Quantity
130 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
560 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
133.7 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in a period of 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Celite (100 g) was then added
STIRRING
Type
STIRRING
Details
the suspension was stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite (13×2 cm)
WASH
Type
WASH
Details
washed with 2:1 acetone-water (3×200 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the most acetone from the combined filtrate
CUSTOM
Type
CUSTOM
Details
gave a aqueous suspension
WASH
Type
WASH
Details
The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure
ADDITION
Type
ADDITION
Details
Water (500 ml) was added to the isolated middle oily layer
WASH
Type
WASH
Details
After being washed with dichloromethane (2×200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
ADDITION
Type
ADDITION
Details
was treated with charcoal (10 g)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite (13×2 cm)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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